molecular formula C18H22N2O4S B6089433 N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide

N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide

カタログ番号 B6089433
分子量: 362.4 g/mol
InChIキー: JVFFBNSGBXZISJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective and potent antagonist of the angiotensin II type 2 receptor (AT2R), which is known to play a key role in pain transmission and inflammation. EMA401 has shown promising results in preclinical and clinical trials and has the potential to become a new treatment option for chronic pain patients.

作用機序

EMA401 acts as a highly selective antagonist of the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, which is known to play a key role in pain transmission and inflammation. By blocking the this compound, EMA401 reduces the activity of pain-sensing neurons and decreases the release of pro-inflammatory cytokines, leading to a reduction in pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a good safety profile and minimal side effects in preclinical and clinical trials. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 2 hours. EMA401 has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other pain medications.

実験室実験の利点と制限

EMA401 has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, which allows for precise targeting of pain-sensing neurons. It has also been shown to have a good safety profile and minimal side effects, making it a suitable candidate for use in animal models. However, EMA401 has limitations in terms of its availability and cost, which may limit its widespread use in research.

将来の方向性

There are several potential future directions for research on EMA401. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Another area of research is the investigation of its potential use in other pain conditions, such as neuropathic pain associated with diabetes and fibromyalgia. Additionally, further studies are needed to better understand the mechanism of action of EMA401 and its potential interactions with other pain medications.

合成法

EMA401 is synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The first step involves the formation of the beta-alanine intermediate, which is then coupled with the 4-ethoxyphenylalanine to form the dipeptide intermediate. This intermediate is then reacted with the phenylmethanesulfonyl chloride to form EMA401.

科学的研究の応用

EMA401 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in various animal models of neuropathic and inflammatory pain. In clinical trials, EMA401 has demonstrated significant pain relief in patients with post-herpetic neuralgia and chemotherapy-induced neuropathic pain.

特性

IUPAC Name

N-[4-[3-(4-ethoxyanilino)propanoyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-24-17-10-8-15(9-11-17)19-13-12-18(21)14-4-6-16(7-5-14)20-25(2,22)23/h4-11,19-20H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFFBNSGBXZISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。